Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride
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Overview
Description
“Bicyclo[4.2.0]octa-1,3,5-triene” is a bicyclic compound . The “amine” part indicates the presence of an amino group (-NH2), and “hydrochloride” suggests that the compound forms a salt with hydrochloric acid. This could potentially affect its solubility and stability.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic structure, followed by the introduction of the amine group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic octa-1,3,5-triene core with an amine group attached. The exact position of the amine group on the bicyclic structure would depend on the specifics of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine group and the bicyclic structure. Amines are generally basic and nucleophilic, so they can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the amine could make it a base, and the bicyclic structure could affect its stability and reactivity .Scientific Research Applications
Synthesis and Material Science
- Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride plays a role in the synthesis of complex molecular architectures. For instance, its derivatives are used in the preparation of tricyclic compounds with anti-influenza virus activity, showcasing the compound's potential in medicinal chemistry and pharmacology (Oka et al., 2001). Furthermore, it contributes to the development of novel materials, as evidenced by its application in gradient copolymer preparation, which underscores its relevance in polymer chemistry and materials science (Boadi & Sampson, 2021).
Organic Chemistry and Catalysis
- The structural versatility of this compound derivatives facilitates innovative organic synthesis methods. This is illustrated by its use in the highly regioselective lithiation of its Cr(CO)3 complex, leading to the synthesis of mono- and disubstituted derivatives. Such studies highlight the compound's role in advancing synthetic methodologies and understanding reaction mechanisms (Kündig et al., 1990). Additionally, the compound's application in palladium-catalyzed cycloalkenylation reactions underscores its utility in constructing complex bicyclic frameworks, which are significant in drug discovery and development (Toyota et al., 2002).
Pharmacology and Drug Design
- This compound and its derivatives show promise in the development of antiviral agents. The synthesis of 8-aminobicyclo[3.2.1]octanes and their evaluation against influenza viruses exemplify the compound's potential in pharmacological research and antiviral drug development (Miller et al., 2001). These findings underscore the compound's significance in contributing to the creation of novel therapeutic agents.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c9-8-4-3-6-1-2-7(6)5-8;/h3-5H,1-2,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUAGIGSYLCNAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-03-1 |
Source
|
Record name | Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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